molecular formula C14H21BClNO2 B14851214 2-Chloro-6-isopropylpyridine-4-boronic acid pinacol ester

2-Chloro-6-isopropylpyridine-4-boronic acid pinacol ester

Cat. No.: B14851214
M. Wt: 281.59 g/mol
InChI Key: YOIQAJIZFWBSPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-isopropylpyridine-4-boronic acid pinacol ester typically involves the reaction of 2-Chloro-6-isopropylpyridine with a boronic acid derivative under specific conditions. One common method is the reaction of the pyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-isopropylpyridine-4-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2-Chloro-6-isopropylpyridine-4-boronic acid pinacol ester in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group plays a crucial role in stabilizing the intermediate species and facilitating the transmetalation step .

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Methoxyphenylboronic acid pinacol ester
  • 2-Methylphenylboronic acid pinacol ester

Comparison: 2-Chloro-6-isopropylpyridine-4-boronic acid pinacol ester is unique due to the presence of the chloro and isopropyl substituents on the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to simpler boronic esters, this compound offers enhanced stability and specificity in forming biaryl compounds .

Properties

Molecular Formula

C14H21BClNO2

Molecular Weight

281.59 g/mol

IUPAC Name

2-chloro-6-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H21BClNO2/c1-9(2)11-7-10(8-12(16)17-11)15-18-13(3,4)14(5,6)19-15/h7-9H,1-6H3

InChI Key

YOIQAJIZFWBSPL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C(C)C

Origin of Product

United States

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